2-(thiophen-2-yl)-1H-indole
Overview
Description
“2-(thiophen-2-yl)-1H-indole” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . “this compound” has a thiophene ring attached to the indole moiety .
Synthesis Analysis
The synthesis of “this compound” and its derivatives can be achieved through various methods. One such method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiophene ring attached to an indole moiety . The indole moiety itself is a fused ring system, consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
“this compound” and its derivatives can undergo various chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald reaction . They can also undergo reactions with electrophiles to give thienyl derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can vary depending on its specific structure and the conditions under which it is studied. For instance, thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .Scientific Research Applications
Electrochromic Properties
A study by Carbas, Kıvrak, and Kavak (2017) explored the electrosynthesis of a novel indole-based polymer, specifically 1-metyl-2,3-di(thiophen-2-yl)-1 H -indole (DTI), and its electrochromic properties. This research highlights the polymer's potential for color-changing applications with rapid switching times and high coloration efficiency, demonstrating its suitability in electrochromic devices (Carbas, Kıvrak, & Kavak, 2017).
Antioxidant and Antimicrobial Activities
Gopi, Sastry, and Dhanaraju (2016) synthesized novel chalcone derivatives of 2-(thiophen-2-yl)-1H-indole and evaluated their antioxidant and antimicrobial activities. These compounds showed promise as effective agents against various pathogens, with some exhibiting exceptional activity at low concentrations (Gopi, Sastry, & Dhanaraju, 2016).
Mechanism of Action
Target of Action
Related compounds such as n-2-thiophen-2-yl-acetamide boronic acid have been found to target beta-lactamase in escherichia coli . Another related compound, 2-(thiophen-2-yl)acetic Acid, has been identified as a potential inhibitor of mPGES-1, a valuable macromolecular target in both cancer and inflammation therapy .
Mode of Action
For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This suggests that 2-(thiophen-2-yl)-1H-indole might also interact with its targets through similar chemical reactions.
Biochemical Pathways
Thiophene derivatives are known to play a significant role in organic electronics due to their high resonance energy, more electrophilic reactivity than benzene, and high π-electron density . This suggests that this compound might also affect similar biochemical pathways.
Pharmacokinetics
Related compounds such as n-2-thiophen-2-yl-acetamide boronic acid have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Related compounds have been shown to have significant antioxidant and antimicrobial properties . This suggests that this compound might also have similar effects.
Action Environment
It is known that the reaction conditions can be optimized for related compounds . This suggests that the action of this compound might also be influenced by environmental factors.
Safety and Hazards
Properties
IUPAC Name |
2-thiophen-2-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSQPGLJCBOZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383803 | |
Record name | 2-(thiophen-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55968-16-6 | |
Record name | 2-(thiophen-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-2-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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